3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that contains both furan and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-(furan-2-yl)-5-methylimidazolidine-2,4-dione with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction Reactions: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted imidazolidine derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include reduced imidazolidine derivatives.
Scientific Research Applications
3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The furan and imidazolidine rings contribute to the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromoacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
- 3-(Iodoacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
- 3-(Chloroacetyl)-5-(thiophen-2-yl)-5-methylimidazolidine-2,4-dione
Uniqueness
3-(Chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
62032-10-4 |
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Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O4/c1-10(6-3-2-4-17-6)8(15)13(7(14)5-11)9(16)12-10/h2-4H,5H2,1H3,(H,12,16) |
InChI Key |
KJNIGJPFJUNJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C(=O)CCl)C2=CC=CO2 |
Origin of Product |
United States |
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